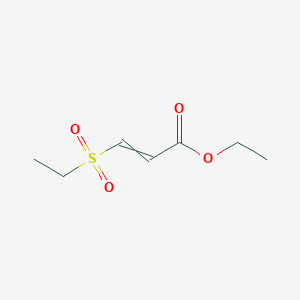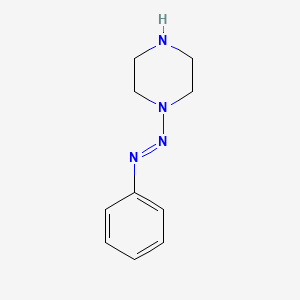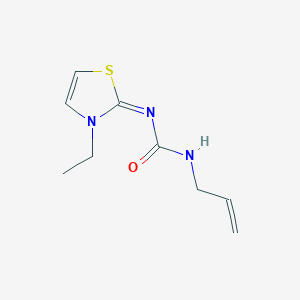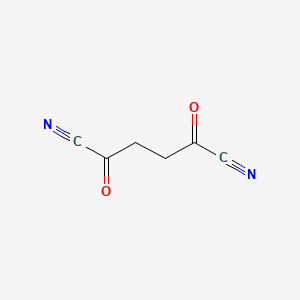![molecular formula C9H10 B13792152 Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- CAS No. 85880-10-0](/img/structure/B13792152.png)
Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[32102,4]oct-6-ene,8-methylene- is a complex organic compound with the molecular formula C9H10 It is characterized by a unique tricyclic structure that includes three interconnected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent functionalization steps introduce the methylene group at the 8-position. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the tricyclic core, leading to different hydrogenated products.
Substitution: The methylene group at the 8-position can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrogenated tricyclic compounds.
Aplicaciones Científicas De Investigación
Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- exerts its effects involves interactions with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methylene group at the 8-position can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.2.1.02,4]oct-6-ene: Lacks the methylene group at the 8-position, resulting in different chemical properties.
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound with different reactivity and applications.
Norbornene: Another bicyclic compound with a different structure and set of chemical properties.
Uniqueness
Tricyclo[32102,4]oct-6-ene,8-methylene- is unique due to its tricyclic structure and the presence of the methylene group at the 8-position
Propiedades
Número CAS |
85880-10-0 |
|---|---|
Fórmula molecular |
C9H10 |
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
8-methylidenetricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C9H10/c1-5-6-2-3-7(5)9-4-8(6)9/h2-3,6-9H,1,4H2 |
Clave InChI |
GGZHNAKOAKFNRR-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C=CC1C3C2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


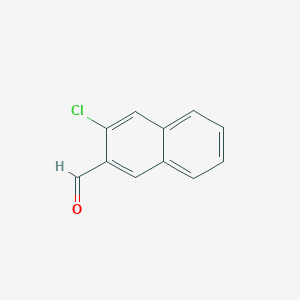

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
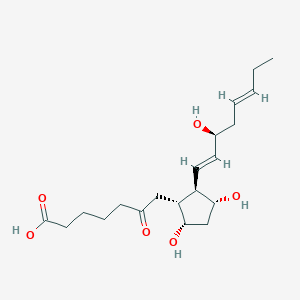
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)

